![molecular formula C11H23N3O B1346750 {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine CAS No. 933749-60-1](/img/structure/B1346750.png)
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine
Descripción general
Descripción
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound features a pyrrolidine ring substituted with a morpholine group and an ethylamine chain. It is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine typically involves the reaction of pyrrolidine derivatives with morpholine and ethylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Pd/C, platinum), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine include:
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanoic acid: This compound features a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Actividad Biológica
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine, also known by its CAS number 933749-60-1, is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
The compound is characterized by a pyrrolidine ring and a morpholine moiety, which are known to influence its biological interactions. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an agonist or antagonist, modulating specific biochemical pathways. However, detailed studies are necessary to elucidate the exact mechanisms involved in its action.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antiproliferative Effects :
- In vitro studies have demonstrated that derivatives of this compound show significant antiproliferative activity against cancer cell lines such as HeLa cells. Modifications to the structure have been shown to enhance this activity, indicating a structure-activity relationship (SAR) that merits further investigation .
-
Antimicrobial Properties :
- Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of specific substituents appears to enhance these properties.
-
Neuropharmacological Effects :
- The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter levels could lead to developments in therapies for conditions such as depression or anxiety.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with morpholine and pyrrolidine precursors. Key steps include alkylation of the pyrrolidine nitrogen with a morpholine-containing side chain. Reaction conditions such as temperature (e.g., 60–80°C for nucleophilic substitution), pH (neutral to slightly basic for amine stability), and reaction time (12–24 hours for completion) must be tightly controlled. Catalysts like triethylamine (Et₃N) or tributylphosphine (PBu₃) can enhance reactivity in coupling steps (e.g., amide bond formation). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization ensures high purity .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., δ ~2.5–3.5 ppm for morpholine CH₂ groups, δ ~1.8–2.2 ppm for pyrrolidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₁H₂₁N₃O: 211.1685 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .
Q. What spectroscopic and computational methods are suitable for analyzing the compound’s conformational flexibility?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. Analyze puckering parameters (e.g., Cremer-Pople coordinates for the pyrrolidine ring) and hydrogen-bonding networks (e.g., C–H···O/F interactions) .
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict stable conformers and compare with experimental data .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data when determining the compound’s three-dimensional structure?
- Methodological Answer : Discrepancies in electron density maps (e.g., disordered morpholine rings) can be addressed by:
- Multi-conformer refinement : Use SHELXL’s PART instruction to model disorder .
- Validation tools : Check R-factors (<5%) and residual density peaks (<0.3 eÅ⁻³). Cross-validate with NMR-derived dihedral angles or DFT-calculated torsion profiles .
- Twinned data handling : Apply HKLF5 format in SHELXL for twinned crystals .
Q. How to design experiments to elucidate the compound’s mechanism of action when literature is limited?
- Methodological Answer :
- Structural analogs : Compare with morpholine-containing inhibitors (e.g., Cathepsin S ligands) to hypothesize target proteins .
- In vitro assays : Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization. Use SAR studies by modifying the pyrrolidine or morpholine substituents .
- Molecular docking : Perform AutoDock/Vina simulations with homology-modeled protein targets (e.g., GPCRs or kinases) .
Q. What strategies mitigate challenges in biological activity studies due to the compound’s hygroscopicity?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride salts (common for amine derivatives) to improve stability. Characterize via powder XRD to confirm crystallinity .
- Lyophilization : Store lyophilized samples under inert gas (N₂/Ar) to prevent moisture absorption .
- Activity correction : Normalize bioassay results (e.g., IC₅₀) to account for hydrate formation using Karl Fischer titration .
Q. How to analyze structure-activity relationships (SAR) for optimizing pharmacological properties?
- Methodological Answer :
- Fragment replacement : Substitute the pyrrolidine ring with piperidine or azetidine to assess steric effects .
- Electrostatic profiling : Calculate logP (e.g., AlogPS) and pKa (e.g., MarvinSketch) to correlate hydrophobicity/basicity with membrane permeability .
- In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to evaluate bioavailability and metabolic stability .
Propiedades
IUPAC Name |
[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c12-9-11-1-2-14(10-11)4-3-13-5-7-15-8-6-13/h11H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQIWJEVUOIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640887 | |
Record name | 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933749-60-1 | |
Record name | 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.